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Compound of Interest

Compound Name:
6-Chloroimidazo[2,1-b]

[1,3]thiazole-5-sulfonyl chloride

Cat. No.: B114310 Get Quote

A comprehensive analysis of the molecular docking of 6-chloroimidazo[2,1-b]thiazole-5-

sulfonamide analogs reveals their potential as inhibitors of key bacterial enzymes. This guide

compares the binding affinities and interaction patterns of a series of 2-

(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against two distinct targets:

Decaprenylphosphoryl-β-d-Ribose Oxidase (DprE1) of Mycobacterium tuberculosis and 2,2-

dialkylglycine decarboxylase of Bacillus subtilis.

Comparative Docking Performance
The synthesized compounds were evaluated in silico to predict their binding affinity to the

active sites of DprE1 and 2,2-dialkylglycine decarboxylase. The docking scores, representing

the binding energy in kcal/mol, are summarized below. A lower docking score indicates a more

favorable binding interaction.

Table 1: Docking Scores of 2-(Aryl)benzo[d]imidazo[2,1-
b]thiazole-7-sulfonamide Derivatives against DprE1

Compound ID Substituent (Aryl group) Docking Score (kcal/mol)

5b 4-chlorophenyl -6.2

5d 4-fluorophenyl -6.0

5h 4-methylphenyl (p-tolyl) -5.9
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Table 2: Docking Scores of 2-(Aryl)benzo[d]imidazo[2,1-
b]thiazole-7-sulfonamide Derivatives against 2,2-
dialkylglycine decarboxylase

Compound ID Substituent (Aryl group) Docking Score (kcal/mol)

5f 2,4-dichlorophenyl -7.9

Ciprofloxacin (Standard) - -

Experimental Protocols
Molecular Docking Methodology
The molecular docking studies were performed to elucidate the binding modes of the

synthesized compounds within the active sites of their respective enzymatic targets.

Software: AutoDock Vina was utilized for all docking calculations.[1]

Target Preparation:

DprE1: The three-dimensional crystal structure of Mycobacterium tuberculosis

Decaprenylphosphoryl-β-d-Ribose Oxidase (DprE1) was obtained from the Protein Data

Bank (PDB ID: 6G83).[2]

2,2-dialkylglycine decarboxylase: The crystal structure of the 2,2-dialkylglycine

decarboxylase enzyme from Bacillus subtilis was retrieved from the Protein Data Bank (PDB

ID: 1D7U).[2]

Ligand Preparation: The 2D structures of the 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-

sulfonamide derivatives were drawn using ChemDraw and converted to 3D structures. Energy

minimization of the ligands was performed using the appropriate force fields.

Docking Procedure:

Water molecules and co-crystallized ligands were removed from the protein structures.

Hydrogen atoms were added to the protein structures.
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The grid box for docking was defined to encompass the active site of each enzyme.

The prepared ligands were then docked into the active sites of the prepared protein

structures using AutoDock Vina. The resulting binding energies were calculated and are

presented in the tables above.[1]

Visualizations
Workflow for In Silico Drug Discovery
The following diagram illustrates the computational workflow employed in the study, from target

identification to the analysis of ligand-protein interactions.
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Caption: Computational workflow for molecular docking studies.

Conceptual Signaling Pathway Inhibition
The following diagram represents the conceptual inhibition of a bacterial enzymatic pathway by

the studied sulfonamide derivatives, leading to an antibacterial effect.
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Caption: Enzyme inhibition by sulfonamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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